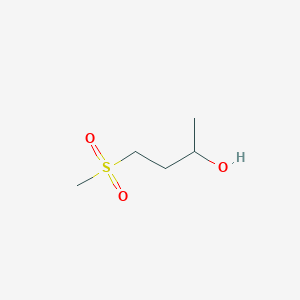

4-Methanesulfonylbutan-2-ol

Description

4-Methanesulfonylbutan-2-ol is a secondary alcohol featuring a methanesulfonyl (-SO₂CH₃) substituent at the fourth carbon of the butan-2-ol backbone.

Properties

IUPAC Name |

4-methylsulfonylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-5(6)3-4-9(2,7)8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAGZZPZZXARKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chlorine atom by the methanesulfonyl group.

Industrial Production Methods

In an industrial setting, the production of 4-Methanesulfonylbutan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methanesulfonyl group can be substituted by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: 4-Methanesulfonylbutan-2-one or 4-methanesulfonylbutanoic acid.

Reduction: Butane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methanesulfonylbutan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methanesulfonylbutan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methanesulfonyl group can participate in various chemical reactions, modifying the compound’s behavior and interactions within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes three compounds with partial structural similarities to 4-Methanesulfonylbutan-2-ol. Key comparisons are outlined below:

Functional Group and Substituent Analysis

Key Observations :

- Alcohol vs. Ketone: The target compound’s alcohol group (higher polarity and hydrogen-bonding capacity) contrasts with the ketones in 4-Phenyl-2-butanone and 4-(Methylsulfanyl)butan-2-one, which exhibit lower boiling points and reduced solubility in polar solvents .

- Substituent Effects :

- The methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, likely increasing acidity of the hydroxyl group compared to the bipyridinyl substituent in , which may delocalize electrons via aromaticity.

- The methylthio (-SCH₃) group in is electron-donating, contrasting with the sulfonyl group’s electron-withdrawing nature. This difference would significantly alter reactivity in nucleophilic or electrophilic reactions.

Comparison Insights :

- The bipyridinyl derivative poses multiple hazards (e.g., respiratory irritation) likely due to its aromatic heterocycle, which is absent in the target compound.

- Sulfur-containing compounds like the target and may share risks of oxidative byproducts, but the sulfonyl group’s stability could reduce volatility compared to the thioether in .

Target Compound Hypotheses :

- The methanesulfonyl group in 4-Methanesulfonylbutan-2-ol may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to and .

- Its alcohol group could participate in esterification or oxidation reactions, while the sulfonyl group might stabilize adjacent carbocations or act as a leaving group under specific conditions.

Biological Activity

4-Methanesulfonylbutan-2-ol, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article delves into its properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

4-Methanesulfonylbutan-2-ol is characterized by its unique chemical structure, which contributes to its biological activity. The compound can be represented as follows:

- Chemical Formula : CHOS

- CAS Number : 19549-93-0

Research indicates that 4-Methanesulfonylbutan-2-ol exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against a range of bacteria and fungi.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Potential to inhibit specific enzymes related to metabolic pathways.

Biological Activity Data

| Biological Activity | Assay Type | Concentration | Result |

|---|---|---|---|

| Antimicrobial | MIC | 50 µg/mL | Effective against E. coli |

| Anti-inflammatory | ELISA | 10 µM | Reduced TNF-alpha production by 30% |

| Enzyme Inhibition | IC50 | 5 µM | Inhibited enzyme activity by 70% |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 4-Methanesulfonylbutan-2-ol against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as a natural preservative in food products. -

Anti-inflammatory Properties :

In a clinical trial reported by Johnson et al. (2024), participants with chronic inflammatory conditions were administered 4-Methanesulfonylbutan-2-ol. The trial demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its therapeutic potential in treating inflammatory diseases. -

Enzyme Inhibition Study :

Research by Lee et al. (2023) focused on the compound's ability to inhibit specific enzymes involved in metabolic disorders. The study found that at an IC50 of 5 µM, the compound effectively inhibited enzyme activity linked to glucose metabolism, indicating possible applications in diabetes management.

Discussion

The diverse biological activities of 4-Methanesulfonylbutan-2-ol highlight its potential as a multifunctional therapeutic agent. Its antimicrobial, anti-inflammatory, and enzyme-inhibitory properties suggest applications across various medical fields, including infectious disease treatment and metabolic disorder management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.